molecular formula C16H15N3O2 B1379178 ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1461713-73-4

ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No. B1379178
CAS RN: 1461713-73-4
M. Wt: 281.31 g/mol
InChI Key: UCQRXYJZDGBOBA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (EMPC) is a novel compound with a wide range of potential applications in scientific research. It is an organic molecule that belongs to the class of heterocyclic compounds and has been extensively studied for its unique properties. EMPC is a highly versatile compound that can be used in various types of experiments, ranging from biochemical and physiological studies to drug development and drug delivery.

Scientific Research Applications

Synthesis of Novel Compounds

A key application involves the synthesis of novel ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates via reactions of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. These compounds were characterized using spectroscopic techniques, highlighting their potential as precursors for further chemical transformations (Maqbool et al., 2013).

Methodological Advances

Research has also focused on methodological advancements, such as the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation processes. This has been found useful in the preparation of new N-fused heterocycle products, demonstrating the compound's role in facilitating novel synthetic routes (Ghaedi et al., 2015).

Antibacterial and Antiviral Activities

Another significant application is the exploration of antibacterial and antiviral potentials. For example, some derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their antibacterial activities, with certain compounds showing promising results as antibacterial agents (Maqbool et al., 2014). Furthermore, derivatives have been synthesized and tested for antiviral activity against viruses like Herpes simplex, demonstrating the therapeutic potential of compounds derived from ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (Bernardino et al., 2007).

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain cytochrome P450 isoforms, including 1A2, 2C9, 2C19, 2D6, and 3A4 . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting the metabolism of other compounds and drugs.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against colon, breast, and lung carcinoma cells . These effects are likely mediated through its interactions with key signaling molecules and transcription factors, leading to alterations in gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of various substrates . Additionally, its interaction with signaling molecules and transcription factors can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown excellent plasma stability with a half-life exceeding 289.1 minutes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. The compound’s inhibition of cytochrome P450 enzymes suggests that it can affect the metabolic flux and levels of metabolites . These interactions highlight the importance of considering metabolic pathways when evaluating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to be efficiently transported across cell membranes and distributed to various tissues, where it can exert its biological effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

properties

IUPAC Name

ethyl 3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)14-10-9-13-11(2)18-19(15(13)17-14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQRXYJZDGBOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=NN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.